Cardol diene

Descripción

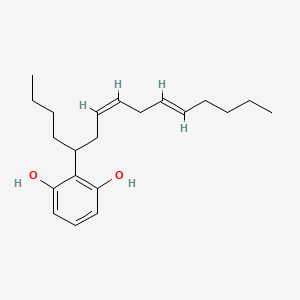

5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol has been reported in Anacardium occidentale, Merulius incarnatus, and Gloeostereum incarnatum with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMJCOLGRWKUKO-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872872 | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79473-25-9 | |

| Record name | 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 - 55.5 °C | |

| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Cardol Diene in Anacardium occidentale: A Technical Guide for Researchers

For Immediate Release

Puttur, India – November 27, 2025 – In the quest to unlock the full potential of plant-derived therapeutics, understanding the intricate biosynthetic pathways of bioactive compounds is paramount. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of cardol diene, a significant resorcinolic lipid found in the cashew plant, Anacardium occidentale. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Introduction

Anacardium occidentale, commonly known as the cashew tree, is a rich source of phenolic lipids, with cardols being a major constituent of the cashew nut shell liquid (CNSL). Cardols are characterized by a resorcinolic ring and a C15 alkyl side chain with varying degrees of unsaturation. The diene variant of cardol has garnered interest for its potential biological activities. The biosynthesis of these complex molecules is believed to follow a pathway involving polyketide and fatty acid metabolism. While the complete enzymatic cascade in A. occidentale is yet to be fully elucidated, extensive research in other plant species provides a robust model for this process. The recent availability of the A. occidentale draft genome and transcriptome data offers an unprecedented opportunity to identify and characterize the specific enzymes involved.[1][2][3][4][5]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Anacardium occidentale is hypothesized to be a multi-step process initiated in the plastids and endoplasmic reticulum, involving both fatty acid synthesis and a type III polyketide synthase (PKS) pathway.

Formation of the C15 Acyl-CoA Starter Unit

The pathway commences with the de novo synthesis of fatty acids. It is proposed that a C15 fatty acyl-acyl carrier protein (ACP) is synthesized and subsequently converted to its coenzyme A (CoA) thioester. The introduction of two double bonds into the C15 alkyl chain is catalyzed by specific fatty acid desaturases (FADs).

Polyketide Synthase-Mediated Ring Formation

A type III PKS, likely an alkylresorcinol synthase (ARS), then catalyzes the core reaction. This enzyme selects the C15 diene acyl-CoA as a starter unit and performs three successive decarboxylative condensations with malonyl-CoA as the extender unit. This generates a linear tetraketide intermediate which then undergoes intramolecular C-2 to C-7 aldol condensation to form the characteristic resorcinolic ring of cardol.

The proposed overall pathway is depicted in the following diagram:

Quantitative Data Summary

While specific quantitative data for the this compound biosynthesis pathway in A. occidentale is not yet available, the following table provides estimated values based on analogous pathways in other plant species to serve as a baseline for future research.

| Parameter | Estimated Value | Source Species (for analogy) |

| Enzyme Kinetics (Type III PKS) | ||

| Km (Fatty Acyl-CoA) | 10 - 50 µM | Sorghum bicolor, Oryza sativa |

| Km (Malonyl-CoA) | 20 - 100 µM | Sorghum bicolor, Oryza sativa |

| kcat | 0.1 - 5 s-1 | Sorghum bicolor, Oryza sativa |

| Precursor Concentrations | ||

| Fatty Acyl-CoA Pool | 5 - 20 µM | General plant cell estimates |

| Malonyl-CoA Pool | 10 - 50 µM | General plant cell estimates |

Experimental Protocols

To validate the proposed pathway and characterize the involved enzymes, a series of experimental protocols can be employed.

Identification of Candidate Genes

The initial step involves the identification of candidate genes for the type III PKS and fatty acid desaturases from the A. occidentale genome and transcriptome databases.

Methodology:

-

Sequence Retrieval: Obtain known amino acid sequences of plant type III PKSs (specifically alkylresorcinol synthases) and fatty acid desaturases from public databases (e.g., NCBI).

-

Homology Search: Perform BLASTp or tBLASTn searches against the A. occidentale genome and transcriptome databases using the retrieved sequences as queries.

-

Candidate Selection: Identify open reading frames (ORFs) with significant homology.

-

Expression Profiling: Analyze transcriptome data to identify candidate genes that are highly expressed in tissues known to accumulate cardols, such as the nut shell.

Gene Cloning and Heterologous Expression

The prioritized candidate genes will be cloned and expressed in a suitable heterologous host to produce the corresponding enzymes for functional characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from young cashew nut shells and synthesize first-strand cDNA.

-

Gene Amplification: Amplify the full-length coding sequences of the candidate genes using gene-specific primers.

-

Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).

-

Transformation: Transform the expression constructs into the chosen heterologous host.

-

Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

In Vitro Enzyme Assays

The functional activity of the heterologously expressed enzymes will be determined through in vitro assays.

For Type III PKS:

-

Protein Purification: Purify the recombinant PKS enzyme using affinity chromatography (e.g., Ni-NTA).

-

Assay Reaction: Incubate the purified enzyme with a C15 diene acyl-CoA starter unit and [14C]-malonyl-CoA in a suitable buffer.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the reaction products using thin-layer chromatography (TLC) followed by autoradiography, and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for product identification.

For Fatty Acid Desaturases:

-

Microsome Preparation: Isolate microsomes from the yeast cells expressing the candidate desaturase.

-

Assay Reaction: Incubate the microsomes with a C15:1-CoA or C15:0-CoA substrate in the presence of required cofactors (e.g., NADH or NADPH, cytochrome b5).

-

Fatty Acid Methyl Ester (FAME) Preparation: Saponify the reaction mixture and convert the fatty acids to their methyl esters.

-

Product Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound in Anacardium occidentale will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of these valuable compounds. Metabolic engineering strategies in microbial or plant systems could be employed to enhance the yield of specific cardol congeners for pharmaceutical and industrial applications. The technical guide presented here provides a comprehensive roadmap for researchers to unravel this intricate biosynthetic pathway.

References

- 1. De novo assembly and characterization of the draft genome of the cashew (Anacardium occidentale L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptome profiling of cashew apples (Anacardium occidentale) genotypes reveals specific genes linked to firmness and color during pseudofruit development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo assembly and characterization of the draft genome of the cashew (Anacardium occidentale L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

physical and chemical properties of Cardol diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol diene, a naturally occurring phenolic lipid derived from cashew nut shell liquid (CNSL), has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and visualizations to support researchers in their exploration of this promising compound.

Chemical and Physical Properties

This compound, systematically named 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol, is characterized by a resorcinol ring substituted with a C15 unsaturated aliphatic chain. This unique structure imparts a range of physicochemical properties that are crucial for its handling, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₂₁H₃₂O₂ | |

| Molecular Weight | 316.5 g/mol | |

| CAS Number | 79473-25-9 | |

| Appearance | Neat oil | |

| Purity | >98% | |

| Boiling Point | 472.40 °C | |

| Density | 0.986 g/cm³ | |

| Flash Point | 208.30 °C | |

| UV Maximum (λmax) | 279 nm | |

| Solubility | ||

| DMF | 20 mg/mL | |

| DMSO | 15 mg/mL | |

| Ethanol | 22 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Experimental Protocols

This section outlines generalized experimental protocols for the determination of key physical and chemical properties of this compound. These methodologies are based on standard laboratory practices for phenolic lipids.

Determination of Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, Ethanol, Ethanol:PBS buffer)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let undissolved solute settle.

-

Centrifuge the vials to further separate the saturated solution from the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility in mg/mL or other desired units.

Solubility Determination Workflow

UV-Vis Spectroscopy

This protocol outlines the determination of the maximum absorbance wavelength (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopy grade solvent (e.g., ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Further dilute the stock solution to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2 - 0.8 a.u.).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Fill a quartz cuvette with the diluted this compound solution.

-

Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled sequence is commonly used.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.

Mass Spectrometry (MS)

This protocol describes a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound

-

Volatile solvent (e.g., hexane, ethyl acetate)

-

GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)

Procedure:

-

Prepare a dilute solution of this compound in the chosen volatile solvent.

-

Inject a small volume of the solution into the GC-MS instrument.

-

The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact) and the resulting fragments are separated based on their mass-to-charge ratio.

-

A mass spectrum is generated, which provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

GC-MS Analysis Workflow

Biological Activity and Potential Signaling Pathways

This compound exhibits notable biological activities, with its schistosomicidal effects being particularly well-documented. It has been shown to be effective against Schistosoma mansoni worms. While the precise signaling pathways of its schistosomicidal action are still under investigation, the enzyme inhibitory properties of related phenolic lipids provide insights into its potential mechanisms of action.

Enzyme Inhibition

Phenolic compounds, including those found in CNSL, are known to inhibit various enzymes. For instance, related cardol compounds have been shown to inhibit tyrosinase and acetylcholinesterase. This inhibition is often attributed to the interaction of the phenolic hydroxyl groups with the active site of the enzyme.

The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, which is a plausible mode of action for this compound.

Competitive Enzyme Inhibition Pathway

Conclusion

This compound is a versatile natural product with well-defined physical and chemical properties and significant biological potential. This guide provides a foundational resource for researchers, offering both quantitative data and standardized methodologies to facilitate further investigation into its therapeutic applications. The exploration of its precise mechanisms of action, particularly its schistosomicidal properties, remains a promising area for future research.

Spectral Data of Cardol Diene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Cardol diene, a naturally occurring phenolic lipid found in Cashew Nut Shell Liquid (CNSL). The information presented herein is intended to support research and development activities in various scientific fields, including medicinal chemistry, natural product synthesis, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside the experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectral data for this compound (5-(8Z,11Z)-pentadecadienylresorcinol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its aromatic and aliphatic moieties.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.2-6.4 | m | - | Ar-H |

| ~5.3-5.4 | m | - | -CH=CH- (Olefinic H ) |

| ~2.7-2.8 | t | ~5.6 | Ar-CH₂-C H₂- |

| ~2.0-2.1 | m | - | =CH-C H₂-CH= |

| ~1.2-1.6 | m | - | -(CH₂)n- |

| ~0.9 | t | ~6.6 | -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-158 | C -OH (aromatic) |

| ~145 | C -CH₂ (aromatic) |

| ~127-130 | -C H=C H- (olefinic) |

| ~100-108 | Ar-C H |

| ~35-36 | Ar-C H₂- |

| ~22-32 | -(C H₂)n- |

| ~14 | -C H₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and hydrocarbon components.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad, Strong | O-H stretch (phenolic) |

| ~3010 | Medium | =C-H stretch (alkene) |

| ~2925 | Strong | C-H stretch (aliphatic, asymmetric) |

| ~2855 | Strong | C-H stretch (aliphatic, symmetric) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~720 | Medium | -(CH₂)n- rock |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₁H₃₂O₂), the molecular ion peak [M]⁺ is expected at m/z 316.5. The fragmentation pattern provides further structural information.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 316 | Molecular ion [M]⁺ |

| 124 | [C₈H₈O₂]⁺ - Resorcinol fragment |

| Various | Fragments from the aliphatic side chain |

Experimental Protocols

The following sections outline the methodologies for the isolation of this compound and the acquisition of its spectral data.

Isolation of this compound

This compound is typically isolated from Cashew Nut Shell Liquid (CNSL). A general workflow for its isolation is presented below.

-

Decarboxylation of Anacardic Acid: Raw CNSL is heated to convert anacardic acids into their corresponding cardanols and to enrich the cardol content.

-

Solvent Extraction: The heat-treated CNSL is subjected to solvent extraction, for instance with ethyl acetate, to separate the phenolic lipids from other components.

-

Column Chromatography: The crude extract is then purified by silica gel column chromatography to isolate a cardol-rich fraction.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound from the cardol-rich fraction is achieved using preparative reversed-phase HPLC.

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 300 MHz or higher is typically used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can also be performed.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the neat oil is placed between two KBr plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast onto a salt plate.

-

Instrumentation: A PerkinElmer Spectrum (or equivalent) FTIR spectrometer is used.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatography-mass spectrometry (GC-MS) system or through direct infusion into a high-resolution mass spectrometer.

-

Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or hexane). For direct infusion, the sample is dissolved in a suitable solvent compatible with the ionization source.

-

Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., DB-5ms) can be used. For high-resolution data, an Orbitrap or TOF mass spectrometer is employed.

-

Data Acquisition: In GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron ionization (EI) is commonly used.

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Signaling Pathways and Biological Activity

This compound, as a component of CNSL, has been investigated for various biological activities. While specific signaling pathways for this compound are still under active investigation, related phenolic lipids from CNSL are known to interact with several cellular pathways. For instance, some components of CNSL have been shown to possess antioxidant, anti-inflammatory, and cytotoxic activities. The general mechanism often involves the modulation of key signaling molecules.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to consult the primary literature for more detailed and specific information related to their applications.

Solubility Profile of Cardol Diene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cardol diene, a phenolic compound found in cashew nut shell liquid (CNSL), is a molecule of significant interest for various applications, including potential therapeutic uses.[1][2][3][4] A critical parameter for its study and application in research and development is its solubility in different solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with experimental protocols for its dissolution.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems.

| Solvent | Solubility (mg/mL) |

| Ethanol | 22[1] |

| Dimethylformamide (DMF) | 20 |

| Dimethyl sulfoxide (DMSO) | 15 |

| Acetonitrile | Commercially supplied as a 5 mg/mL solution |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 |

| Aqueous Buffers | Sparingly soluble |

Experimental Protocols for Solubilization

Proper handling and dissolution are crucial for obtaining accurate and reproducible results in experimental settings. The following protocols are based on established methodologies for preparing this compound solutions.

General Protocol for Solvent Exchange

This compound is often supplied in a solvent like acetonitrile. To transfer it to a different organic solvent, the following procedure is recommended:

-

Evaporation of the Original Solvent: Under a gentle stream of nitrogen, evaporate the initial solvent (e.g., acetonitrile) from the vial containing this compound.

-

Immediate Addition of New Solvent: Immediately add the desired organic solvent to the dried compound. It is recommended that solvents such as ethanol, DMSO, and dimethylformamide be purged with an inert gas prior to use.

Preparation of Aqueous Buffer Solutions

Due to its limited solubility in aqueous solutions, a specific procedure is advised for preparing this compound in buffers:

-

Initial Dissolution in Organic Solvent: Begin with this compound dissolved in an organic solvent, such as the commercially available acetonitrile solution.

-

Dilution with Aqueous Buffer: Dilute the initial organic solution with the aqueous buffer of choice to achieve the desired final concentration. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.

Enhancing Solubility

In cases where solubility is a challenge, the following technique can be employed to facilitate dissolution:

-

Heating: Gently heat the tube containing the this compound and solvent mixture to 37°C.

-

Ultrasonication: Following heating, place the tube in an ultrasonic bath and oscillate for a period of time to aid in the dissolution process.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

References

The Multifaceted Biological Activities of Cashew Nut Shell Liquid Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is a rich source of phenolic lipids with a diverse range of demonstrated biological activities. This guide provides a comprehensive overview of the antioxidant, antimicrobial, anticancer, anti-inflammatory, and larvicidal properties of the primary phenolic constituents of CNSL: anacardic acid, cardanol, and cardol. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Phenolic Constituents of CNSL

Cashew nut shell liquid is primarily composed of a mixture of meta-alkylphenols. The specific composition can vary depending on the extraction method. Natural CNSL, obtained through solvent extraction, is rich in anacardic acids (approximately 60-65%), with smaller amounts of cardol (15-20%) and cardanol (about 10%).[1][2] Technical CNSL, which is produced by heating the shells, contains a higher concentration of cardanol (60-65%) due to the decarboxylation of anacardic acid at elevated temperatures.[3]

Antioxidant Activity

The phenolic nature of CNSL components imparts significant antioxidant properties. These compounds can act as radical scavengers and have been shown to inhibit enzymes involved in oxidative stress.

Quantitative Antioxidant Data

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Anacardic Acids (mixture) | DPPH Radical Scavenging | IC50 = 0.60 mM | [4] |

| Anacardic Acid (C15:1) | DPPH Radical Scavenging | More potent than C15:2 and C15:3 | [5] |

| Anacardic Acid (C15:3) | DPPH Radical Scavenging | Higher activity than C15:1 and C15:2 | |

| Anacardic Acid | Xanthine Oxidase Inhibition | IC50 = 0.30 mM | |

| Anacardic Acid | Superoxide Generation Inhibition | IC50 = 0.04 mM | |

| Cardol (mixture) | DPPH Radical Scavenging | IC50 > 4.0 mM | |

| Cardanol (mixture) | DPPH Radical Scavenging | IC50 > 4.0 mM | |

| Technical CNSL | DPPH Radical Scavenging | 88.9% reduction at 1000 µg/ml | |

| Technical CNSL | Xanthine Oxidase Assay | IC50 = 702 µg/ml |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle of the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., CNSL extract, anacardic acid) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the DPPH solution.

-

Add varying concentrations of the test compound to the DPPH solution.

-

A control containing only the solvent and DPPH is also prepared.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Antimicrobial Activity

The phenolic lipids in CNSL exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. Anacardic acid is a notable contributor to this activity.

Quantitative Antimicrobial Data

| Compound/Extract | Microorganism | MIC / Activity | Reference |

| Anacardic Acid (C15:3) | Streptococcus mutans | More effective than salicylic acid | |

| Anacardic Acid (saturated) | Streptococcus mutans | No activity up to 800 µg/mL | |

| Anacardic Acid (C15:3) | Staphylococcus aureus | 64 times more effective than salicylic acid | |

| Anacardic Acid | Propionibacterium acnes | MIC = 780 µg/mL | |

| Purified CNSL | Bacillus subtilis | IC50 = 0.35% (v/v) | |

| 6-(40,80-dimethylnonyl) salicylic acid | Streptococcus mutans | MIC = 0.78 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Materials:

-

Prepare a sterile 96-well microplate.

-

Prepare a stock solution of the test compound in a suitable solvent and serially dilute it in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Assay Procedure:

-

Dispense the serially diluted test compound into the wells of the microplate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the test compound at which no visible growth is observed.

-

Anticancer Activity

Phenols from CNSL have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Quantitative Anticancer Data

| Compound/Extract | Cell Line | IC50 / Activity | Reference |

| Purified CNSL | HeLa (Cervical Cancer) | IC50 = 0.004% (v/v) | |

| Anacardic Acid | - | Enhances aurora kinase A activity | |

| Cardanol and Cardol | - | Elicit cytotoxicity and apoptosis in cancer cells |

Signaling Pathways in Anticancer Activity

In silico analyses suggest that cardanol's anticancer effects, particularly in oral cancer, may be mediated through the PI3K-Akt signaling pathway . This pathway is crucial in regulating cell migration, proliferation, apoptosis, and the cell cycle. Key genes implicated include PIK3CA, CCND1, MMP1, and MTOR.

Anti-inflammatory Activity

CNSL derivatives have shown potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.

Experimental Findings

A semi-synthetic derivative of anacardic acid, LDT11, demonstrated significant immunoprotective and anti-inflammatory properties in a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Gene Expression: LDT11 was found to decrease the gene expression of several inflammatory markers, including:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Inducible Nitric Oxide Synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Nuclear Factor-kappa B (NF-κB)

-

Interleukin-1 beta (IL-1β)

-

Interleukin-6 (IL-6)

-

-

Nitric Oxide (NO) and IL-6 Production: The study also confirmed a reduction in the production of NO and the cytokine IL-6 following treatment with LDT11.

Signaling Pathway in Anti-inflammatory Activity

The downregulation of inflammatory genes like TNF-α, iNOS, COX-2, IL-1β, and IL-6 suggests that CNSL phenols may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway , a central regulator of inflammation.

Larvicidal and Insecticidal Activity

CNSL and its components have shown significant toxicity against various insect larvae, making them potential candidates for the development of natural insecticides.

Quantitative Larvicidal Data

| Compound/Extract | Target Species | LC50 | Reference |

| CNSL Fractions | Aedes aegypti & Culex quinquefasciatus | 5.4 - 22.6 mg/L | |

| Cardol | Aedes aegypti & Culex quinquefasciatus | Strongest larvicidal and pupicidal effects | |

| CNSL | Fall Armyworm (larvae) | 1.92 (1.71-2.15 w/v %) | |

| CNSL | Fall Armyworm (eggs) | 2.50 (0.22-4.05 w/v %) |

Mechanism of Action

One of the proposed mechanisms for the insecticidal and larvicidal activity of CNSL is the inhibition of acetylcholinesterase (AChE) . A hydro-ethanolic extract of cashew nutshell, containing various phenolic compounds, demonstrated an IC50 of 43.27 ± 2.22 ppm against AChE.

Conclusion

The phenolic constituents of cashew nut shell liquid possess a remarkable spectrum of biological activities that warrant further investigation for therapeutic and other applications. Their antioxidant, antimicrobial, anticancer, anti-inflammatory, and larvicidal properties, supported by quantitative data and mechanistic insights, highlight their potential as a source of novel drug leads and biocompatible materials. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of these versatile natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. CASHEW::CNSL::ANACARDIC ACID::CARDANOL::RESIDOL [cardochem.com]

- 3. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Cardol Diene: A Comprehensive Technical Guide on its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardol diene, a phenolic lipid derived from cashew nut shell liquid (CNSL), has long been a component of traditional medicine and is now emerging as a molecule of significant interest in modern pharmacology. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, traditional applications, and its demonstrated biological activities, with a focus on its antiparasitic, anticancer, and anti-inflammatory potential. This document summarizes key quantitative data, provides detailed experimental protocols for its isolation and biological evaluation, and visualizes the current understanding of its molecular mechanisms through signaling pathway diagrams.

Introduction

This compound is a naturally occurring alkylresorcinol found in the shell of the cashew nut (Anacardium occidentale)[1][2]. As a major constituent of CNSL, it is part of a mixture of phenolic compounds that have been utilized in traditional medicine for various purposes, including as an anthelmintic and for treating inflammatory conditions and skin ailments[3]. The unique structure of this compound, featuring a resorcinol ring with a long unsaturated aliphatic chain, underpins its diverse biological activities and makes it a promising candidate for drug development. This guide aims to provide a comprehensive technical overview of this compound for the scientific community.

Chemical Properties

-

Chemical Name: 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol[1]

-

Molecular Formula: C₂₁H₃₂O₂

-

Molecular Weight: 316.5 g/mol

-

CAS Number: 79473-25-9

Role in Traditional Medicine

The plant from which this compound is derived, Anacardium occidentale, has a rich history in traditional medicine across various cultures.

-

Anthelmintic: The bark, leaf, and fruit of Anacardium occidentale have been traditionally used to expel parasitic worms. The oil, containing cardol, is noted for its potent action against intestinal worms.

-

Anti-inflammatory: Traditional preparations of the stem bark are widely used to treat inflammatory conditions. The plant is used to manage ailments such as asthma and bronchitis.

-

Dermatological Applications: The oil has been traditionally used to treat skin diseases, sores, warts, and ringworm.

-

Other Uses: Various parts of the plant are also used in traditional remedies for diabetes, gastrointestinal issues like diarrhea and dysentery, and as a restorative tonic.

Biological Activities and Quantitative Data

This compound and its related compounds have demonstrated a range of biological activities in preclinical studies.

Antiparasitic Activity

This compound has shown significant activity against the parasitic flatworm Schistosoma mansoni, a causative agent of schistosomiasis.

| Compound | Target Organism | Metric | Value | Reference |

| This compound | Schistosoma mansoni adult worms | LC₅₀ (24h & 48h) | 32.2 µM | |

| This compound | Schistosoma mansoni adult worms | Worm Mortality (24h) | 50% at 25 µM, 100% at ≥50 µM | |

| 2-methylthis compound | Schistosoma mansoni adult worms | LC₅₀ | 14.5 µM |

Anticancer Activity

While research on this compound is emerging, related compounds from CNSL, such as cardol and cardanol, have shown cytotoxic and apoptotic effects against various cancer cell lines. In silico studies suggest that cardanol may target the PI3K-Akt signaling pathway in oral cancer. Cardol has been shown to induce apoptosis in human colorectal cancer cells through the mitochondrial pathway.

Anti-inflammatory Activity

Extracts of Anacardium occidentale containing cardols have demonstrated anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK.

Experimental Protocols

Isolation of this compound from Cashew Nut Shell Liquid (CNSL)

This protocol is adapted from established methods for the separation of phenolic constituents from CNSL.

Methodology:

-

Isolation of Anacardic Acid: Commercially available solvent-extracted CNSL is dissolved in 5% aqueous methanol. Calcium hydroxide is added portion-wise with stirring. The mixture is heated to 50°C for 3 hours to precipitate calcium anacardate. The precipitate is filtered, and the filtrate, containing cardol and cardanol, is collected.

-

Separation of Cardol and Cardanol: The filtrate is concentrated, and liquor ammonia is added. This solution is first extracted with a non-polar solvent mixture like hexane/ethyl acetate (98:2) to remove the less polar cardanol into the organic phase. The remaining aqueous ammoniacal layer, rich in the more polar cardol, is then extracted with a more polar solvent mixture like ethyl acetate/hexane (80:20).

-

Purification: The organic layer containing cardol is washed, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of cardol homologues (monoene, diene, triene) can be further purified by flash column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro Schistosomicidal Assay

This protocol is based on methods used to evaluate the activity of compounds against S. mansoni adult worms.

Methodology:

-

Worm Recovery: Adult S. mansoni worms are recovered from previously infected mice (e.g., Swiss) by hepatic portal perfusion 49-52 days post-infection.

-

Assay Setup: Worms are washed in appropriate culture medium (e.g., RPMI-1640) supplemented with antibiotics and fetal bovine serum. Pairs of adult worms are placed in each well of a 24-well culture plate.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells to achieve the desired final concentrations. A solvent control is included.

-

Incubation and Observation: Plates are incubated at 37°C in a 5% CO₂ atmosphere. The viability of the worms is monitored at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope, assessing motor activity and mortality.

-

Data Analysis: The lethal concentration 50% (LC₅₀) is calculated to quantify the schistosomicidal activity.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, studies on cardol and related phenolic lipids from Anacardium occidentale provide insights into potential signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of Anacardium occidentale extracts are linked to the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Anticancer (Apoptosis) Signaling

Studies on cardol have shown that it can induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases 9 and 3.

Schistosomicidal Mechanism of Action

The mechanism of action against S. mansoni involves severe damage to the parasite's tegument, which is crucial for its survival and interaction with the host. Transmission electron microscopy has revealed that this compound causes swelling of the mitochondrial membrane and the formation of vacuoles within the parasite's cells, indicating that mitochondrial dysfunction is a key part of its schistosomicidal effect.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine and compelling preclinical evidence for its antiparasitic, anticancer, and anti-inflammatory activities. The data and protocols presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways of this compound for each of its biological activities.

-

Conducting in vivo studies to validate the efficacy and safety of this compound in animal models of schistosomiasis, cancer, and inflammatory diseases.

-

Exploring structure-activity relationships of this compound and its derivatives to optimize potency and selectivity.

-

Developing efficient and scalable synthesis and purification methods to ensure a consistent supply for further research and potential clinical development.

The continued investigation of this compound holds significant promise for the development of new therapeutic agents from natural sources.

References

- 1. Cashew (Anacardium occidentale L.) Nuts Counteract Oxidative Stress and Inflammation in an Acute Experimental Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, Antimicrobial, and Anticancer Effects of Anacardium Plants: An Ethnopharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cardol Diene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol diene, chemically known as 5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol, is a naturally occurring phenolic lipid found in cashew nut shell liquid (CNSL)[1]. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These activities include schistosomicidal, larvicidal, and enzyme inhibitory effects, making them promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key derivatives, alongside a summary of their biological activities and insights into their mechanisms of action.

Data Presentation

The following table summarizes the key biological activities and quantitative data for this compound and its derivatives.

| Compound/Derivative | Target/Activity | Quantitative Data | Reference(s) |

| This compound | Schistosoma mansoni (adult worms) | LC50: 32.2 µM (after 24 and 48 hours) | [1] |

| Mushroom Tyrosinase Inhibition | IC50: 52.5 µM | ||

| Cardol-derived diphosphorothioate | Aedes aegypti (larvae) | LC50: 0.8 ± 0.3 ppm | [2] |

| Cardol | Aedes aegypti (larvae) | LC50: 14.2 ppm | [2] |

Experimental Protocols

I. Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process involving the formation of the resorcinol dienyl side chain. A key strategic approach involves the synthesis of the dimethyl ether derivative of this compound, followed by demethylation.

A. Synthesis of 5-[(ZZ)-pentadeca-8,11-dienyl]-resorcinol dimethyl ether

This synthesis involves the coupling of two fragments to construct the C15 dienyl side chain attached to the dimethoxybenzene moiety.

-

Step 1: Synthesis of 7-(3,5-dimethoxyphenyl)heptan-1-ol. 3,5-Dimethoxybenzaldehyde is reacted with the lithium derivative of OH-protected 6-chlorohexan-1-ol. The resulting diol is then selectively hydrogenolyzed to yield 7-(3,5-dimethoxyphenyl)heptan-1-ol[3].

-

Step 2: Synthesis of 7-(3,5-dimethoxyphenyl)heptyl bromide. The alcohol from the previous step is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr3 or CBr4/PPh3).

-

Step 3: Synthesis of 10-(3,5-dimethoxyphenyl)dec-2-yn-1-ol. The bromide is reacted with the lithium derivative of a protected propargyl alcohol. Acidic workup removes the protecting group to yield the target alkynol.

-

Step 4: Synthesis of 5-pentadec-8,11-diynylresorcinol dimethyl ether. The alcohol is converted to the corresponding bromide, which is then reacted with pent-1-ynylmagnesium bromide in a coupling reaction to form the diynyl side chain.

-

Step 5: Selective Hydrogenation. The diynyl compound is selectively hydrogenated to the corresponding (Z,Z)-diene using a catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This step is crucial for establishing the correct stereochemistry of the double bonds.

B. Demethylation to this compound

The final step is the demethylation of the resorcinol dimethyl ether to yield this compound.

-

Protocol: To a solution of 5-[(ZZ)-pentadeca-8,11-dienyl]-resorcinol dimethyl ether in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile), add a demethylating agent such as boron tribromide (BBr3) or iodocyclohexane in DMF under an inert atmosphere. The reaction is typically performed at low temperatures and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

II. Synthesis of Cardol-derived Organophosphorothioates

These derivatives have shown potent larvicidal activity. The synthesis involves the reaction of cardol with diethyl chlorothiophosphate.

-

Materials:

-

Cardol (isolated from CNSL)

-

Diethyl chlorothiophosphate

-

Potassium carbonate

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

-

Protocol for Diphosphorothioate Synthesis:

-

To a solution of cardol (1 mmol, 314 mg) and potassium carbonate (1 mmol, 276 mg) in acetone (15 mL), add diethyl chlorothiophosphate (2 mmol) at room temperature.

-

Stir the mixture magnetically under reflux for 6 hours.

-

After cooling, add brine (40 mL) and extract the solution with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain an oily residue.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 5:5) to yield the desired diphosphorothioate as a yellowish oil.

-

III. Synthesis of Bis-Benzoxazines from Cardol

Cardol can be used as a phenolic precursor for the synthesis of bis-benzoxazines, which are valuable monomers for high-performance polymers. The synthesis proceeds via a Mannich-type condensation with a primary amine and formaldehyde.

-

General Protocol:

-

In a reaction vessel, combine cardol, a primary amine (e.g., aniline or its derivatives), and paraformaldehyde in a suitable solvent or under solvent-free conditions.

-

Heat the mixture, typically at a temperature that allows for the condensation reaction to proceed while avoiding polymerization of the product.

-

The reaction progress can be monitored by techniques such as NMR or FTIR spectroscopy.

-

Upon completion, the crude product is purified, often by recrystallization or column chromatography, to yield the bis-benzoxazine monomer.

-

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition by Cardol-derived Organophosphorothioates

The larvicidal activity of cardol-derived organophosphorothioates is attributed to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.

-

Mechanism: Organophosphorothioates are bioactivated in vivo, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analog. This oxon is a potent inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive. The inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the larvae.

Caption: Acetylcholinesterase inhibition by Cardol derivatives.

Experimental Workflow for Synthesis

The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.

Caption: General workflow for synthesis and analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scielo.br [scielo.br]

- 3. Long chain phenols. Part 17. The synthesis of 5-[(Z)-pentadec-8-enyl]resorcinol, ‘cardol monoene,’ and of 5-[(ZZ)-pentadec-8,11-dienyl]-resorcinol dimethyl ether, ‘this compound’ dimethyl ether - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Extraction and Purification of Cardol Diene from Cashew Nut Shell Liquid (CNSL)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of Cashew Nut Shell Liquid (CNSL) and the subsequent purification of Cardol, with a specific focus on isolating the Cardol diene fraction. These protocols are intended for laboratory-scale applications and are supported by quantitative data and procedural diagrams.

Introduction

Cashew Nut Shell Liquid (CNSL) is a valuable and renewable byproduct of the cashew industry, rich in phenolic compounds.[1] Natural CNSL is primarily composed of anacardic acid (~70%), cardol (~18%), and cardanol (~5%), each with varying degrees of unsaturation in their C15 alkyl side chains.[2] Technical CNSL, which results from heat treatment, sees the decarboxylation of anacardic acid, leading to a higher concentration of cardanol and cardol.[2][3]

Cardol, a resorcinolic lipid, and its specific unsaturated variant, this compound, have garnered interest for their biological activities, including schistosomicidal and antiparasitic properties.[4] The isolation and purification of this compound are crucial for its further investigation and potential applications in drug development and material science.

Extraction of Cashew Nut Shell Liquid (CNSL)

The composition of CNSL is highly dependent on the extraction method employed. Common industrial and laboratory methods are outlined below.

-

Solvent Extraction: This method is suitable for small-scale laboratory analysis. Using a Soxhlet apparatus with various polar and non-polar solvents can yield CNSL. Acetone has been reported to give a maximum yield. However, this method can be challenging and less environmentally friendly for large-scale purification.

-

Hot Oil Method: Roasting the cashew shells at high temperatures causes the CNSL to flow out. This process also leads to the decarboxylation of anacardic acid, enriching the CNSL in cardanol.

-

Supercritical Carbon Dioxide (Sc-CO₂) Extraction: This is a greener alternative that can yield high percentages of specific components. For instance, Sc-CO₂ extraction can achieve a cardanol yield of approximately 85% under specific conditions (300 bar at 60 °C). It has also been used to separate cardol and cardanol.

The general workflow for obtaining and processing CNSL is depicted below.

Caption: Workflow for this compound Isolation.

Purification of Cardol from CNSL

Several methods have been developed to separate the major phenolic constituents of CNSL. Column chromatography is a widely used and effective technique for laboratory-scale purification.

A two-step reversed-phase (RP) silica gel column chromatography method has been successfully employed to purify anacardic acid, cardol, and cardanol.

Protocol 1: Two-Step RP Silica Gel Column Chromatography

-

Sample Preparation: Prepare a methanolic extract of CNSL.

-

First Column Chromatography Step:

-

Stationary Phase: Reversed-phase silica gel.

-

Mobile Phase: A suitable solvent system to separate the main components. The specific mobile phase composition should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.

-

Elution: Elute the column and collect fractions. Monitor the separation using TLC.

-

Outcome: This step will yield fractions enriched in anacardic acid, cardol, and cardanol.

-

-

Second Column Chromatography Step:

-

Sample: Use the cardol-enriched fraction from the first step.

-

Stationary and Mobile Phases: Further optimize the chromatographic conditions to achieve high purity of cardol.

-

Analysis: Analyze the purity of the final cardol fraction using HPLC, NMR, and Mass Spectrometry.

-

An alternative method involves the use of ammonia to separate cardanol and cardol after the removal of anacardic acid.

Protocol 2: Ammonia and Solvent Extraction

-

Removal of Anacardic Acid: Treat the CNSL to selectively remove anacardic acid, for example, by precipitation as calcium anacardate.

-

Ammonia Treatment: To the acid-free CNSL, add liquor ammonia and stir.

-

Cardanol Extraction: Extract the ammoniacal solution with a non-polar solvent mixture like hexane/ethyl acetate (98:2). The organic layer will contain cardanol.

-

Cardol Extraction: Subsequently, extract the aqueous ammonia solution with a more polar solvent mixture such as ethyl acetate/hexane (80:20). This organic layer will contain the cardol.

-

Purification and Analysis: Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain pure cardol. Confirm the identity and purity by HPLC.

Separation of this compound

Once a cardol-rich fraction is obtained, the different unsaturated components (monoene, diene, and triene) can be separated using advanced chromatographic techniques. Flash column chromatography has proven effective for separating the different unsaturated fractions of cardanol, and a similar approach can be applied to cardol.

Protocol 3: Flash Column Chromatography for Diene Separation

-

Sample Preparation: Dissolve the purified cardol fraction in a minimal amount of the initial mobile phase.

-

Chromatography System:

-

Column: C18 Reveleris column (or equivalent reversed-phase column).

-

Stationary Phase: C18 silica gel.

-

Mobile Phase: A gradient of acetonitrile and methanol is often effective. The exact gradient should be optimized.

-

Detection: UV detector at wavelengths of 220, 254, and 280 nm.

-

-

Elution and Fraction Collection:

-

Inject the sample onto the column.

-

Run the gradient elution.

-

Collect the fractions corresponding to the different peaks detected by the UV detector.

-

-

Analysis:

-

Analyze the collected fractions by HPLC, GC-MS, and NMR to identify and confirm the purity of the this compound fraction.

-

The logical relationship between the main components of CNSL is illustrated below.

Caption: Components of Natural CNSL.

Data Presentation

The following tables summarize quantitative data related to the composition and purification of CNSL components.

Table 1: Typical Composition of Natural and Technical CNSL

| Component | Natural CNSL (%) | Technical CNSL (%) |

| Anacardic Acid | ~70 | - |

| Cardanol | ~5 | ~65 |

| Cardol | ~18 | ~15 |

| Polymeric Material | - | Remainder |

Table 2: Purity and Recovery from a Two-Step RP Silica Gel Column Chromatography

| Compound | Purity (%) | Recovery (%) |

| Anacardic Acid | 98.8 | 82.4 |

| Cardol | 99.3 | 80.7 |

| Cardanol | 99.2 | 81.8 |

Table 3: Example Flash Chromatography Separation of Cardanol Fractions

| Fraction | Composition (%) |

| Monoene | 42 |

| Diene | 22 |

| Triene | 36 |

Note: This data is for cardanol but provides a reference for the expected separation of cardol fractions.

Table 4: Supercritical CO₂ Extraction Parameters and Results for Cardol/Cardanol Separation

| Step | Compound | Temperature (°C) | Pressure (bar) | Purity (%) |

| 1 | Cardanol | 5 | 65 | 95.6 - 98.6 |

| 2 | Cardol | 50 | 500 | >99 (by HPLC) |

Conclusion

The successful extraction and purification of this compound from CNSL require a multi-step approach, beginning with an appropriate extraction method for CNSL, followed by the separation of cardol from other phenolic components, and finally, the chromatographic fractionation of the different unsaturated cardol variants. The protocols and data presented here provide a comprehensive guide for researchers to isolate high-purity this compound for further scientific investigation. The choice of methodology may be adapted based on the available equipment, desired scale, and specific research goals.

References

Application Notes and Protocols for the Quantification of Cardol Dienes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cardol dienes, a key component of Cashew Nut Shell Liquid (CNSL), utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Cardol, a phenolic lipid found in CNSL, and its various unsaturated forms, including Cardol diene, are of significant interest due to their diverse biological activities and potential applications in drug development and material sciences. Accurate quantification of specific Cardol congeners, such as the diene variant, is crucial for quality control, standardization of extracts, and understanding structure-activity relationships. This document outlines validated HPLC and GC-MS protocols for the reliable quantification of Cardol dienes.

Quantitative Data Summary

The relative abundance of Cardol and its unsaturated derivatives can vary depending on the source of the CNSL and the processing method.[1][2] The following tables summarize representative quantitative data for Cardol dienes and related compounds as reported in the literature.

Table 1: Relative Percentage of Cardol Congeners in Technical Cardanol Sample

| Compound | Relative Percentage (%) |

| Cardanol Monoene | 42% |

| Cardanol Diene | 22% |

| Cardanol Triene | 36% |

Source: Data adapted from studies on technical cardanol samples.[1][2]

Table 2: Relative Percentage of Cardol Congeners in a CNSL Sample

| Compound | Relative Percentage (%) |

| Cardol Triene | 66.6% |

| This compound | 33.3% |

Source: Data from a specific CNSL sample analysis. Note that monoene and saturated cardol were present in negligible amounts in this particular sample.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the separation and quantification of Cardol dienes from a prepared CNSL extract.

1. Sample Preparation:

-

Extraction: Extract the CNSL from cashew nut shells using a suitable solvent such as acetone or via mechanical pressing. For technical CNSL, which is obtained through heating, the anacardic acid is decarboxylated to cardanol.

-

Purification (Optional): For higher purity samples, a preliminary separation of phenolic lipids can be performed using column chromatography with silica gel.

-

Sample Dilution: Accurately weigh the CNSL extract and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.

2. HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column is recommended (e.g., Grace Alltima C-18, 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v) is effective for the separation of Cardol congeners.

-

Flow Rate: A flow rate of 1.5 mL/min is suggested.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

-

Detection Wavelength: Monitor the elution of compounds at 280 nm, which is a suitable wavelength for phenolic compounds.

-

Injection Volume: Inject 10-30 µL of the prepared sample.

3. Quantification:

-

Standard Curve: Prepare a series of standard solutions of purified this compound at known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared sample and identify the this compound peak based on its retention time compared to the standard.

-

Calculation: Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve. The results can be expressed as mg/g of the extract or as a relative percentage of the total phenolic content.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification and quantification of Cardol dienes, particularly after derivatization to increase volatility.

1. Sample Preparation and Derivatization:

-

Extraction: Follow the same extraction procedure as for the HPLC method.

-

Derivatization (Silylation): To improve the volatility of the phenolic hydroxyl groups, a silylation step is necessary.

-

Dry a known amount of the extract under a stream of nitrogen.

-

Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an anhydrous solvent like pyridine (e.g., in a 1:1 ratio).

-

Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

2. GC-MS Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-1MS (60 m x 0.25 mm i.d., 0.25 µm film thickness), is appropriate.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: Set the injector temperature to 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C.

-

Ramp: Increase the temperature at a rate of 25°C/min to 320°C.

-

Final hold: Hold at 320°C for 20 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

3. Quantification:

-

Standard Preparation: Prepare and derivatize a standard solution of this compound.

-

Identification: The identification of the this compound TMS-derivative is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion of the derivatized this compound will be incremented by 72 atomic mass units for each silylated hydroxyl group.

-

Quantification: For quantitative analysis, it is recommended to use an internal standard. Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standard. Calculate the concentration in the unknown sample using this curve.

Visualizations

Caption: HPLC workflow for this compound quantification.

Caption: GC-MS workflow for this compound quantification.

References

Application Notes and Protocols for the Synthesis of Bis-benzoxazines from Cardol Diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardol diene, a constituent of Cashew Nut Shell Liquid (CNSL), is a valuable renewable resource for the synthesis of high-performance polymers.[1][2][3] Its unique structure, featuring a phenolic ring and a long unsaturated alkyl chain, makes it an excellent starting material for producing bio-based bis-benzoxazines.[4][5] These monomers can be thermally cured to form polybenzoxazines, a class of thermosetting resins with desirable properties such as high thermal stability, low water absorption, and excellent mechanical and dielectric properties. The long, flexible alkyl chain of this compound enhances the processability and toughness of the resulting polymers, overcoming the brittleness often associated with traditional benzoxazine resins.

This document provides detailed protocols for the synthesis of bis-benzoxazines using this compound as a starting material, along with a summary of their key properties.

Synthesis Workflow

The synthesis of bis-benzoxazines from this compound typically follows a Mannich condensation reaction, involving the reaction of the phenolic hydroxyl group of cardol with a primary amine and formaldehyde. The general workflow is depicted below.

Caption: General workflow for the synthesis of bis-benzoxazines from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Cardol-Based Bis-benzoxazine using an Aromatic Diamine

This protocol describes a solventless method for synthesizing a bis-benzoxazine monomer from cardol, 4,4'-methylenedianiline (MDA), and paraformaldehyde.

Materials:

-

Cardol (purified from CNSL)

-

4,4'-methylenedianiline (MDA)

-

Paraformaldehyde

-

Chloroform

-

Sodium sulfate (anhydrous)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Cardol (2 moles), and 4,4'-methylenedianiline (1 mole).

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Gradually add paraformaldehyde (4 moles) to the mixture under continuous stirring.

-

Increase the temperature of the reaction mixture to 90-100°C and maintain for 2-4 hours. The reaction color may change from yellow to reddish-brown.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the resulting viscous product in chloroform.

-

Wash the organic layer with distilled water multiple times to remove any unreacted formaldehyde and amine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.